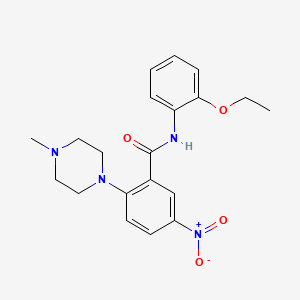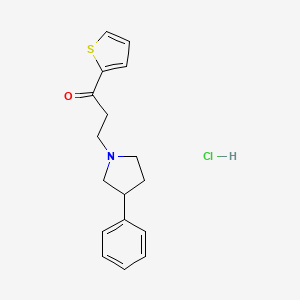![molecular formula C21H13BrN2O3 B5157307 3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone](/img/structure/B5157307.png)
3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BNIPPI and is synthesized through a specific method that involves several chemical reactions.
Mechanism of Action
The mechanism of action of BNIPPI is not fully understood. However, it is believed to act on various cellular pathways, including the inhibition of cell proliferation and induction of apoptosis. BNIPPI has also been found to inhibit the activity of certain enzymes and proteins involved in cancer progression.
Biochemical and Physiological Effects:
BNIPPI has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to inhibit the growth and proliferation of bacteria and fungi. BNIPPI has also been found to possess anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of BNIPPI is its potential application in cancer research. It has been found to exhibit significant anti-cancer activity against various cancer cell lines. In addition, it has been found to possess antibacterial and antifungal properties. However, one of the major limitations of BNIPPI is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on BNIPPI. One of the major areas of research is the development of more efficient synthesis methods for BNIPPI. In addition, the potential use of BNIPPI as a drug candidate for cancer treatment is an area of active research. Furthermore, the study of the mechanism of action of BNIPPI and its effects on various cellular pathways is an important area of research. Finally, the development of more water-soluble derivatives of BNIPPI is an area of future research.
Synthesis Methods
The synthesis of BNIPPI involves the reaction of 2-bromo-4-nitroaniline with 1-indanone in the presence of acetic acid and glacial acetic acid. The reaction mixture is then heated under reflux conditions to obtain the desired product. The yield of the product is around 60-70%.
Scientific Research Applications
BNIPPI has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-cancer activity against various cancer cell lines. BNIPPI has also been studied for its antibacterial and antifungal properties. In addition, it has been found to possess antioxidant and anti-inflammatory activities.
properties
IUPAC Name |
3-(2-bromo-4-nitrophenyl)imino-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O3/c22-17-12-14(24(26)27)10-11-18(17)23-20-15-8-4-5-9-16(15)21(25)19(20)13-6-2-1-3-7-13/h1-12,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITISAEUDGBIQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NC3=C(C=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-4-nitrophenyl)imino-2-phenylinden-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(allylamino)carbonyl]phenyl}-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5157232.png)
![ethyl 1-(2-thienylsulfonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5157236.png)
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5157238.png)
![7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5157249.png)
![ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B5157259.png)
amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol](/img/structure/B5157268.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5157269.png)
![N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B5157276.png)

![1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]](/img/structure/B5157286.png)
![1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5157292.png)
